molecular formula C7H8BrNO2 B15247348 2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone CAS No. 98280-13-8

2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone

Cat. No.: B15247348
CAS No.: 98280-13-8
M. Wt: 218.05 g/mol
InChI Key: GPYRWKFNHGNRSU-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone typically involves the bromination of 1-(4,5-dimethylisoxazol-3-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved can vary based on the specific derivative or application being studied .

Properties

CAS No.

98280-13-8

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-bromo-1-(4,5-dimethyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C7H8BrNO2/c1-4-5(2)11-9-7(4)6(10)3-8/h3H2,1-2H3

InChI Key

GPYRWKFNHGNRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)CBr)C

Origin of Product

United States

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